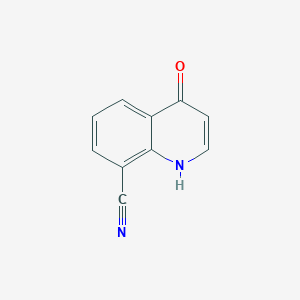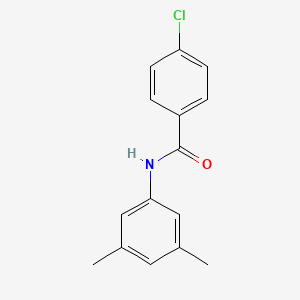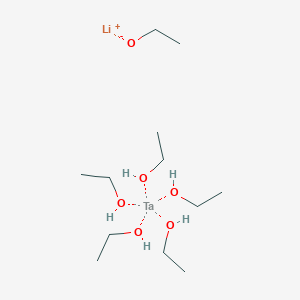
cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has demonstrated innovative methods for synthesizing compounds related to cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide. A novel method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, a closely related compound, has been developed. This method involves a rhodium-catalyzed cyclopropanation, highlighting an effective approach for the synthesis of electron-deficient olefins and diazoacetates (Shibue & Fukuda, 2014). Additionally, research on nickel and copper complexes with similar compounds has provided insights into their coordination chemistry and potential applications in catalysis and material science (Mansuroğlu et al., 2008).
Biological Applications
The biological activities of compounds structurally related to cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide have been explored. For instance, fluorocyclopropyl quinolones, which share a structural motif with the compound of interest, have been studied for their antibacterial properties. These studies have indicated that the cis derivatives are more potent against Gram-positive bacteria, suggesting the importance of stereochemistry in biological activity (Atarashi et al., 1993).
Pharmacological Research
While excluding information related to drug use and side effects, it's worth noting that the structural analogs of cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide have been investigated for various pharmacological activities. Studies on the inhibition of monoamine oxidase A and B by fluorinated phenylcyclopropylamines, which are related to the compound , have shown that fluorine substitution can enhance inhibitory activity, indicating potential applications in the treatment of neurological disorders (Yoshida et al., 2004).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-fluorocyclopropylamine", "R-1-phenylethylamine", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "magnesium sulfate", "diethyl ether", "triethylamine", "N,N-dimethylformamide", "ethyl chloroformate" ], "Reaction": [ "Step 1: Protection of R-1-phenylethylamine", "R-1-phenylethylamine is protected as its N-Boc derivative using Boc2O and triethylamine in N,N-dimethylformamide (DMF).", "Step 2: Preparation of 2-fluorocyclopropylacetamide", "2-fluorocyclopropylamine is reacted with acetic anhydride and sodium acetate in ethyl acetate to give 2-fluorocyclopropylacetamide.", "Step 3: Preparation of (cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide", "The protected R-1-phenylethylamine is deprotected using hydrochloric acid in diethyl ether to give the free amine.", "The free amine is then reacted with 2-fluorocyclopropylacetamide in the presence of triethylamine and ethyl chloroformate to give the target compound, (cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide.", "The crude product is purified by column chromatography and dried over magnesium sulfate." ] } | |
Numéro CAS |
127199-12-6 |
Nom du produit |
cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide |
Formule moléculaire |
C12H14FNO |
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
(1R,2R)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11-/m1/s1 |
Clé InChI |
XWUIVRLWEGBPDB-DVVUODLYSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@H]2F |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




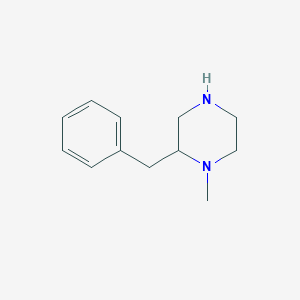
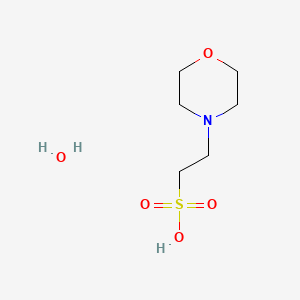

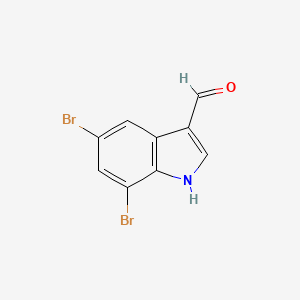

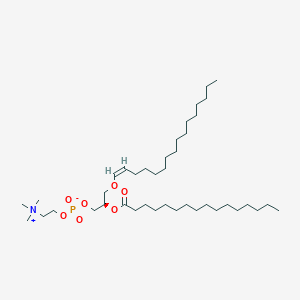
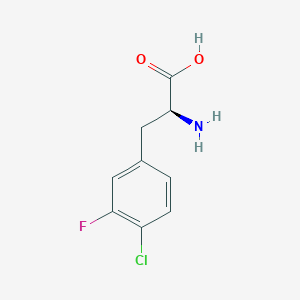
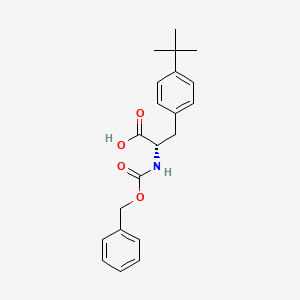
![[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate](/img/structure/B3418670.png)
